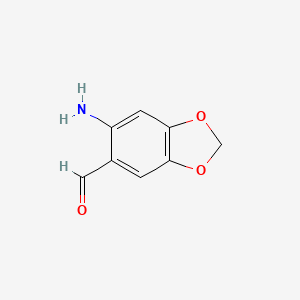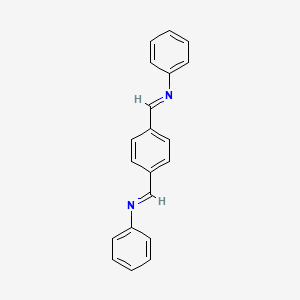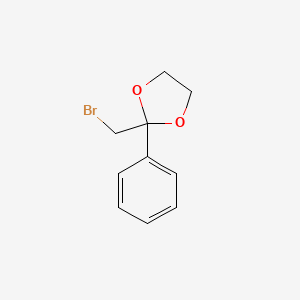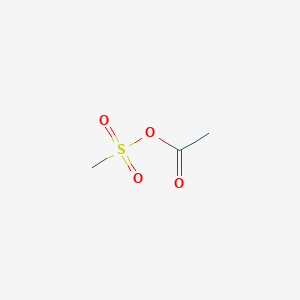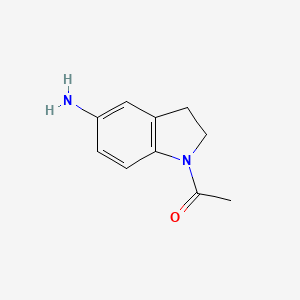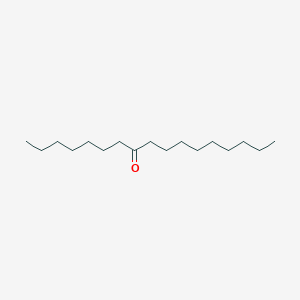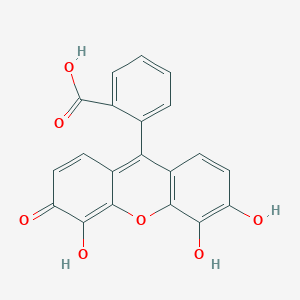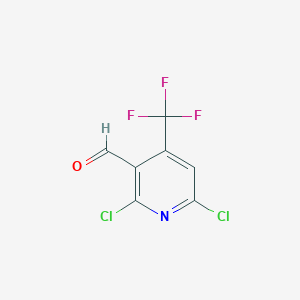
2,6-Dichloro-4-(trifluoromethyl)nicotinaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichloro-4-(trifluoromethyl)nicotinaldehyde is a chemical compound with the molecular formula C7H2Cl2F3NO and a molecular weight of 244.0 g/mol . It is a derivative of nicotinaldehyde, characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to the pyridine ring. This compound is used in various chemical syntheses and research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-(trifluoromethyl)nicotinaldehyde typically involves the chlorination and trifluoromethylation of nicotinaldehyde derivatives. One common method includes the following steps:
Chlorination: Nicotinaldehyde is subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the 2 and 6 positions of the pyridine ring.
Trifluoromethylation: The chlorinated intermediate is then reacted with a trifluoromethylating agent, such as trifluoromethyl iodide or trifluoromethyl sulfonic acid, under appropriate conditions to introduce the trifluoromethyl group at the 4 position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of suitable solvents and catalysts.
化学反应分析
Types of Reactions
2,6-Dichloro-4-(trifluoromethyl)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms and trifluoromethyl group can participate in nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid.
Reduction: 2,6-Dichloro-4-(trifluoromethyl)nicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2,6-Dichloro-4-(trifluoromethyl)nicotinaldehyde is used in several scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: As a precursor in the synthesis of pharmaceutical intermediates and potential drug candidates.
Industry: In the production of agrochemicals, dyes, and specialty chemicals.
作用机制
The mechanism of action of 2,6-Dichloro-4-(trifluoromethyl)nicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or receptor modulation. The presence of chlorine and trifluoromethyl groups enhances its binding affinity and specificity.
相似化合物的比较
Similar Compounds
2,6-Dichloro-4-(trifluoromethyl)aniline: Similar structure but with an amino group instead of an aldehyde group.
2,6-Dichloro-4-(trifluoromethyl)pyridine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
2,6-Dichloro-4-(trifluoromethyl)benzoic acid: Contains a carboxylic acid group instead of an aldehyde group.
Uniqueness
2,6-Dichloro-4-(trifluoromethyl)nicotinaldehyde is unique due to its combination of chlorine, trifluoromethyl, and aldehyde functional groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
属性
IUPAC Name |
2,6-dichloro-4-(trifluoromethyl)pyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F3NO/c8-5-1-4(7(10,11)12)3(2-14)6(9)13-5/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHMPLQCNUGZLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)Cl)C=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650496 |
Source


|
| Record name | 2,6-Dichloro-4-(trifluoromethyl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914636-56-9 |
Source


|
| Record name | 2,6-Dichloro-4-(trifluoromethyl)-3-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914636-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichloro-4-(trifluoromethyl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
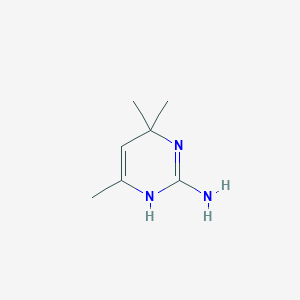

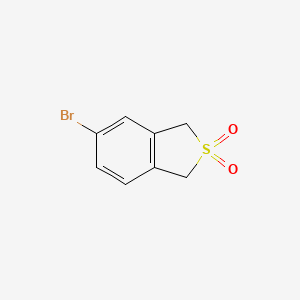
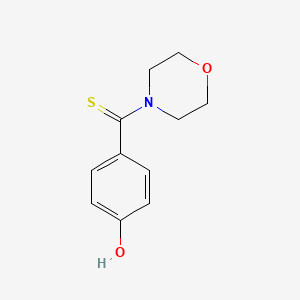
![Thieno[2,3-b]pyridin-3-amine](/img/structure/B1331513.png)
![2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid](/img/structure/B1331515.png)
